molecular formula C20H23FN2O2 B2405724 (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide CAS No. 2411333-87-2

(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide

Cat. No. B2405724
M. Wt: 342.414
InChI Key: GRFQPJVWAJBKBB-RMKNXTFCSA-N
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Description

(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide, also known as DFU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFU is a small molecule that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory and analgesic properties.

Mechanism Of Action

The exact mechanism of action of (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide is not fully understood. However, it is believed that (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has been shown to selectively inhibit the activity of COX-2, which is known to play a critical role in the regulation of inflammation and pain. In addition, (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has been reported to inhibit the activity of various signaling pathways, including the NF-κB pathway and the caspase pathway.

Biochemical And Physiological Effects

(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has been shown to exhibit potent anti-inflammatory and analgesic properties in various preclinical studies. (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has also been reported to exhibit anticancer properties by inhibiting the growth and metastasis of cancer cells. In addition, (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has been shown to exhibit neuroprotective properties by inhibiting the activation of microglia, which are known to play a critical role in the development of neuroinflammation.

Advantages And Limitations For Lab Experiments

(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and purify. (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide also exhibits potent anti-inflammatory and analgesic properties, which make it an attractive candidate for the development of new therapeutics. However, (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has several limitations for lab experiments. It is a small molecule that may have limited bioavailability and may require the use of specialized delivery systems to improve its efficacy. In addition, (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide may have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for the research on (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide. One potential direction is the development of new delivery systems that can improve the bioavailability and efficacy of (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide. Another potential direction is the evaluation of the anticancer properties of (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide in animal models and clinical trials. In addition, the potential use of (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide in the treatment of neuroinflammatory diseases, such as Alzheimer's disease and Parkinson's disease, needs to be further explored. Finally, the off-target effects of (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide need to be carefully evaluated to ensure its safety and efficacy.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide involves the condensation of 3-fluoro-4-phenoxybenzaldehyde with N,N-dimethylaminoethylamine, followed by the reaction of the resulting Schiff base with 2-butenamide. The final product is obtained after purification by column chromatography. The synthesis method is relatively simple and has been reported in the literature.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
In inflammation research, (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has been shown to exhibit potent anti-inflammatory properties by inhibiting the production of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation.
In pain research, (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has been shown to exhibit analgesic properties by inhibiting the production of prostaglandins, which are known to play a critical role in the development of pain. (E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has also been reported to inhibit the activation of transient receptor potential vanilloid 1 (TRPV1), a receptor that plays a critical role in the development of pain.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-23(2)14-6-9-20(24)22-13-12-16-10-11-19(18(21)15-16)25-17-7-4-3-5-8-17/h3-11,15H,12-14H2,1-2H3,(H,22,24)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFQPJVWAJBKBB-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCC1=CC(=C(C=C1)OC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCC1=CC(=C(C=C1)OC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide

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